Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate
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Overview
Description
Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate typically involves the alkylation or acylation of the secondary amine. This can be achieved by treating the precursor compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate: This compound shares a similar core structure but lacks the benzyl group.
Methyl (6S)-5-(4-Nitrobenzyl)-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate: This compound has a nitrobenzyl group instead of a benzyl group.
Uniqueness
Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
Biological Activity
Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is known to modulate the activity of enzymes and receptors associated with critical biological pathways.
Potential Targets:
- GABA Receptors : The compound may enhance GABAergic transmission, leading to anxiolytic effects.
- Enzymes : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that this compound has notable activity against several human cancer cell lines.
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Methyl 5-Benzyl... | A549 (lung carcinoma) | 0.8 |
Methyl 5-Benzyl... | MCF7 (breast carcinoma) | 0.6 |
Methyl 5-Benzyl... | HeLa (cervical carcinoma) | 0.9 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Case Studies
-
Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on different cancer cell lines. The findings indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
-
Antimicrobial Efficacy :
- Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics.
Properties
CAS No. |
2177258-60-3 |
---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 5-benzyl-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-18-11-17-13-10-19(9-12-6-4-3-5-7-12)15(8-14(13)18)16(20)21-2/h3-7,11,15H,8-10H2,1-2H3 |
InChI Key |
XNXFVYMNZLXNQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1CC(N(C2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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